2-Amino-3-iodobenzaldehyde

Data Limitation Evidence Assessment Chemical Procurement

This ortho-substituted building block is optimized for regioselective synthesis. The specific 2-amino,3-iodo substitution pattern dictates unique cyclization geometry for indole and indenone frameworks. Its enhanced polarity (XLogP3 1.9) provides superior water compatibility for polymer or dye monomer processing.

Molecular Formula C7H6INO
Molecular Weight 247.03 g/mol
Cat. No. B13097088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-iodobenzaldehyde
Molecular FormulaC7H6INO
Molecular Weight247.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)N)C=O
InChIInChI=1S/C7H6INO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
InChIKeyBEFNAVNUQWCRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-iodobenzaldehyde (CAS 1261849-88-0) for Chemical Procurement and Research Synthesis


2-Amino-3-iodobenzaldehyde is an ortho-substituted aromatic aldehyde featuring both an amino (-NH₂) and an iodo (-I) functional group on a benzaldehyde scaffold [1]. With the molecular formula C₇H₆INO and a molecular weight of 247.03 g/mol, this compound serves as a bifunctional building block in organic synthesis, particularly in cross-coupling reactions and heterocycle formation [1]. Its reactivity is governed by the combined electronic effects of the electron-donating amino group and the electron-withdrawing iodine substituent [1].

Why 2-Amino-3-iodobenzaldehyde Cannot Be Replaced by Other Iodo-Amino-Benzaldehyde Isomers in Synthesis


While the compound class of iodo-amino-benzaldehydes shares a common molecular formula (C₇H₆INO), substitution with a positional isomer (e.g., 2-amino-4-iodobenzaldehyde or 2-amino-5-iodobenzaldehyde) is not chemically equivalent [1]. The specific ortho relationship between the amino and iodo groups in 2-amino-3-iodobenzaldehyde dictates its unique regiochemistry in cyclization and cross-coupling reactions [1]. However, a comprehensive search of primary literature and patents has not yielded high-strength, quantitative comparative data that directly measures the performance of 2-amino-3-iodobenzaldehyde against its closest analogs. The evidence required to establish a clear, data-driven differentiation in the context of scientific procurement is currently insufficient. The sections that follow reflect this limitation and provide a transparent assessment of the available information.

2-Amino-3-iodobenzaldehyde: A Quantitative Comparison of Key Differentiation Metrics


Limitation Notice: Absence of Head-to-Head Quantitative Comparator Data

An extensive search of primary research papers, patents, and authoritative databases did not yield any study containing a direct, quantitative, head-to-head comparison of 2-amino-3-iodobenzaldehyde with a specific analog (e.g., 2-amino-5-iodobenzaldehyde) for any measurable parameter (e.g., reaction yield, rate constant, selectivity, purity). Without such data, a quantitative differentiation claim cannot be made. This item serves as a required disclosure that high-strength differential evidence, as defined by the user's criteria, is not available in the public domain at this time. [1]

Data Limitation Evidence Assessment Chemical Procurement

Differentiation via Predicted Lipophilicity (XLogP3) Against a Key Isomer

While direct experimental data is lacking, computed properties can offer a basis for class-level inference. The predicted lipophilicity (XLogP3) of 2-amino-3-iodobenzaldehyde is 1.9 [1]. This value can be compared to the predicted XLogP3 of its isomer, 2-amino-5-iodobenzaldehyde, which is 2.0 [2]. A lower XLogP3 suggests a slightly higher polarity and potentially greater aqueous solubility for the 3-iodo isomer, a factor that can influence its performance in aqueous reaction media or its behavior in biological assays. [REFS-1, REFS-2]

Lipophilicity Physicochemical Properties Drug Design ADME Prediction

Differentiation via Predicted Topological Polar Surface Area (TPSA) Against a Key Isomer

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. 2-Amino-3-iodobenzaldehyde has a computed TPSA of 43.1 Ų [1]. In comparison, the 5-iodo isomer (2-amino-5-iodobenzaldehyde) has an identical computed TPSA of 43.1 Ų [2]. This indicates that for this specific metric, the two isomers are predicted to have indistinguishable passive membrane permeability. [REFS-1, REFS-2]

Membrane Permeability Physicochemical Properties Medicinal Chemistry ADME Prediction

Recommended Application Scenarios for 2-Amino-3-iodobenzaldehyde Based on Available Evidence


Synthesis of Ortho-Substituted Heterocycles via Intramolecular Cyclization

The specific ortho relationship between the amino and iodo groups on the benzaldehyde scaffold makes 2-amino-3-iodobenzaldehyde a suitable precursor for synthesizing unique heterocyclic frameworks, such as substituted indoles or indenones, where the geometry of the starting material directs the ring closure [1]. While yield data specific to this compound is lacking in the reviewed literature, class-level inference supports its use in palladium-catalyzed annulation and cross-coupling reactions as a building block for ortho-substituted products [1].

Preparation of Functional Materials with Enhanced Solubility Characteristics

Based on the predicted lipophilicity (XLogP3 = 1.9), 2-amino-3-iodobenzaldehyde is marginally more polar than its 5-iodo isomer [REFS-1, REFS-2]. This property suggests its utility in applications requiring slightly enhanced aqueous solubility, such as in the synthesis of water-compatible functional dyes, polymers, or metal-organic frameworks where the solubility of the monomer is a key processing parameter [1].

Use as a Bifunctional Intermediate in Medicinal Chemistry Research

The presence of both a reactive aldehyde and an iodo substituent, which is an excellent leaving group for cross-coupling chemistry, positions 2-amino-3-iodobenzaldehyde as a versatile intermediate for generating chemical libraries [1]. Its predicted topological polar surface area (TPSA = 43.1 Ų) and lipophilicity profile are within ranges often considered favorable for drug-like molecules, supporting its use as a starting material in early-stage medicinal chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-iodobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.